
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DIA, is a synthetic compound that belongs to the family of indole derivatives. DIA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been suggested that N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been found to interact with certain receptors, such as the cannabinoid receptor CB1, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its versatility in terms of its potential applications in various fields of research. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One of the potential applications of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is in the development of novel anti-inflammatory and neuroprotective drugs. Additionally, N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide may be used as a lead compound for the synthesis of new indole derivatives with improved biological activities. Further studies are also needed to elucidate the exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide and its potential interactions with other signaling pathways and receptors.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with N-(2,5-dimethylphenyl)glycine. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development, and it has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide may also be used as a lead compound for the development of new drugs with improved biological activities. Further studies are needed to fully elucidate the mechanism of action of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with N-(2,5-dimethylphenyl)glycine in the presence of acetic anhydride and triethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using sodium borohydride. The purity of the product can be improved by recrystallization from methanol.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been found to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-14(2)18(10-13)21-20(24)11-22-15(3)17(12-23)16-6-4-5-7-19(16)22/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSLGZDEKRBTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

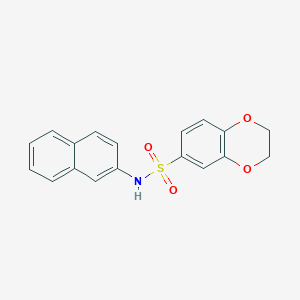
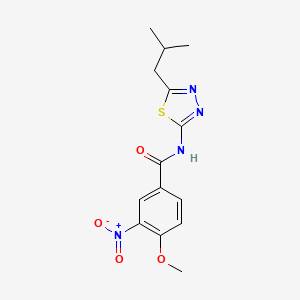
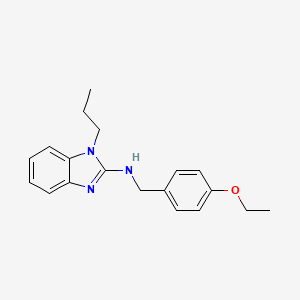
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)
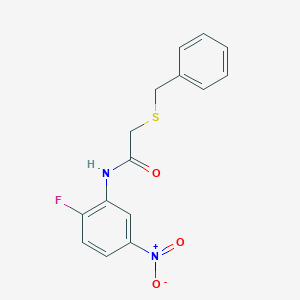
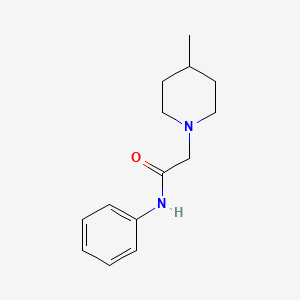
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)
![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)


